2-(Azetidin-3-yl)thiazole dihydrochloride
Description
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Properties
IUPAC Name |
2-(azetidin-3-yl)-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.2ClH/c1-2-9-6(8-1)5-3-7-4-5;;/h1-2,5,7H,3-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULBHJHRQFHKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Integration of Azetidine-Thiazole Scaffolds in Medicinal Chemistry
Executive Summary: The Geometry of Efficacy
In the modern era of drug discovery, the "Escape from Flatland" (increasing Fsp³ character) has become a dominant paradigm to improve clinical success rates. The azetidine-thiazole scaffold represents a high-value structural motif that synergizes the conformational rigidity of the four-membered azetidine ring with the pharmacophoric versatility of the five-membered thiazole system.
This guide dissects the medicinal chemistry of these hybrids, moving beyond basic structural description to the causal relationships between scaffold architecture, metabolic stability, and target engagement. We categorize these systems into three distinct architectures: Linked Hybrids (pharmacophore fusion), Spirocyclic Systems (conformational locking), and Fused Bicycles (carbapenem mimics).
Structural Architectures & Pharmacological Logic[1]
The combination of azetidine and thiazole is not merely additive; it is synergistic. The azetidine ring often acts as a bioisostere for gem-dimethyl groups or proline, restricting bond rotation and lowering lipophilicity (LogD) compared to larger rings like piperidine. The thiazole ring provides a robust hydrogen-bond acceptor/donor profile and pi-stacking capability.
Scaffold Classification
We define three primary architectures currently driving research:
| Class | Architecture | Key Chemical Feature | Primary Therapeutic Utility |
| Type I | Linked Hybrids | Azetidin-2-one (β-lactam) tethered to thiazole via amide/hydrazone linkers. | Antimicrobial: β-lactamase inhibition.Anticancer: Tubulin polymerization inhibition. |
| Type II | Spirocyclic | Spiro[azetidine-3,2'-thiazolidine]. Common carbon at C3(azetidine)/C2(thiazole). | CNS/Metabolic: Lowers clearance, improves metabolic stability, restricts vector orientation. |
| Type III | Fused/Bicyclic | Nitrogen bridgehead fusion (e.g., 1-(1,3-thiazolin-2-yl)azetidine). | Antibacterial: Carbapenem analogs (e.g., Tebipenem) targeting PBPs. |
Visualization of Scaffold Logic
Figure 1: Structural classification of azetidine-thiazole hybrids and their primary medicinal chemistry advantages.
Synthetic Protocol: Staudinger [2+2] Cycloaddition[2]
The most prevalent method for synthesizing Type I (Linked) hybrids—specifically the azetidin-2-one (β-lactam) thiazole derivatives—is the Staudinger ketene-imine cycloaddition. This reaction is favored for its diastereoselectivity and tolerance of diverse functional groups.
Experimental Workflow (Self-Validating Protocol)
Objective: Synthesis of N-(thiazol-2-yl)-azetidin-2-one derivatives.
Reagents:
-
Precursor A: 2-Aminothiazole derivative (Nucleophile).[1]
-
Precursor B: Aromatic Aldehyde (Electrophile).
-
Reagent C: Chloroacetyl chloride (Ketene precursor).
-
Base: Triethylamine (Et₃N) (Acid scavenger/Ketene generator).
-
Solvent: Dry 1,4-Dioxane or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Schiff Base Formation (Imine Generation):
-
Dissolve 2-aminothiazole (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Validation: Disappearance of aldehyde spot; appearance of a new, less polar imine spot.
-
Isolate the Schiff base via filtration and recrystallization from ethanol.[1]
-
-
Cycloaddition (The Staudinger Reaction):
-
Dissolve the purified Schiff base (0.01 mol) in dry 1,4-dioxane (50 mL) under N₂ atmosphere.
-
Add Triethylamine (0.02 mol) and cool the mixture to 0–5°C in an ice bath.
-
Critical Step: Add Chloroacetyl chloride (0.012 mol) dropwise over 30 minutes. Reasoning: Slow addition prevents rapid polymerization of the ketene intermediate.
-
Stir at 0°C for 1 hour, then reflux the mixture for 8–10 hours.
-
Validation: Formation of the β-lactam ring is indicated by the appearance of a characteristic C=O stretch in IR (~1740–1760 cm⁻¹) and diastereotopic protons in ¹H NMR.
-
-
Work-up & Purification:
-
Pour reaction mixture into crushed ice.
-
Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine and NaHCO₃.
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
Purify via column chromatography (Silica gel 60-120 mesh).
-
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway of the Staudinger [2+2] cycloaddition for azetidinone synthesis.
Therapeutic Applications & SAR Insights
Antimicrobial Agents (The Tebipenem Paradigm)
The most commercially validated application of this scaffold is Tebipenem Pivoxil , an oral carbapenem.[2] Here, the azetidine-thiazole moiety at the C2 position is critical.
-
Mechanism: The thiazole ring enhances affinity for Penicillin-Binding Proteins (PBPs), while the azetidine ring (part of the bicyclic system) provides the necessary strain for acylation of the active site serine.
-
SAR Insight: Substituents on the thiazole ring modulate permeability across the Gram-negative outer membrane. Amino-thiazole side chains often improve activity against P. aeruginosa.
Anticancer Activity (Tubulin & Kinase Inhibition)
Hybrids where the azetidin-2-one is linked to a thiazole have shown potent cytotoxicity against HeLa and HepG2 cell lines.
-
Target: Tubulin polymerization.[3]
-
SAR Logic:
-
C4-Aryl Substitution: An electron-withdrawing group (e.g., -Cl, -NO₂) on the phenyl ring attached to C4 of the azetidinone enhances potency (IC₅₀ < 5 µM).
-
Thiazole Linkage: A hydrazone linker between the thiazole and azetidinone often improves flexibility, allowing the molecule to adopt a "butterfly" conformation suitable for the colchicine binding site on tubulin.
-
Quantitative Activity Summary
| Compound Class | Target | Key Substituent (R) | Activity (IC₅₀/MIC) | Reference |
| Spiro-Azetidine | Antimicrobial (MRSA) | 4-F-Phenyl | MIC: 0.5 µg/mL | [1] |
| Linked Hybrid | Anticancer (MCF-7) | 4-NO₂-Phenyl | IC₅₀: 5.71 µM | [2] |
| Bicyclic (Tebipenem) | PBP Inhibition | 1-(1,3-thiazolin-2-yl) | Broad Spectrum | [3] |
Future Perspectives: Spirocyclic Optimization
The frontier of this field lies in Spirocyclic Azetidines (Type II). Unlike the flat linked hybrids, spiro systems offer a distinct 3D vector.
-
Metabolic Stability: The spiro-fusion prevents oxidative metabolism at the alpha-carbon of the amine.
-
Solubility: The high Fsp³ fraction improves aqueous solubility without requiring polar groups that might hinder membrane permeability.
-
Green Synthesis: Recent advances utilize visible-light-mediated cycloadditions to access these strained rings under mild conditions, moving away from the harsh reagents of traditional Staudinger chemistry.
References
-
Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Vertex Research.4[3][5]
-
Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. ResearchGate.6[7][2][3][5]
-
The interaction of the azetidine thiazole side chain with the active site loop (ASL) 3 drives the evolution of IMP metallo-β-lactamase against tebipenem. Antimicrobial Agents and Chemotherapy.2[5]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.8
-
Spirocyclic Azetidines for Medicinal Chemistry. Enamine.9[7][3]
Sources
- 1. (PDF) Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity [academia.edu]
- 2. The interaction of the azetidine thiazole side chain with the active site loop (ASL) 3 drives the evolution of IMP metallo-β-lactamase against tebipenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
Methodological & Application
Strategic Functionalization of the Azetidine Nitrogen in Thiazole Scaffolds
Abstract
The integration of azetidine rings into thiazole scaffolds represents a high-value strategy in modern drug discovery, offering a balance of metabolic stability, lowered lipophilicity (
Strategic Analysis: The Azetidine-Thiazole Interface[1]
The Physicochemical Advantage
Replacing a pyrrolidine or piperidine with an azetidine often results in the "Azetidine Effect":
-
Reduced Basicity: The
of azetidine (approx. 11.3) is generally lower than pyrrolidine, improving membrane permeability. -
Metabolic Blocking: The strained ring is less prone to oxidative metabolism at the
-carbon compared to larger rings.[1] -
Vector Control: The bond angles of the 4-membered ring (
) create distinct exit vectors for substituents, enabling unique exploration of chemical space.
Synthetic Challenges & Causality
Successful execution requires navigating two competing reactivity profiles:[1]
-
Thiazole "Catalyst Poisoning": The sulfur atom in the thiazole ring is a soft Lewis base that can coordinate to Palladium (Pd) or Copper (Cu) catalysts, often quenching standard Buchwald-Hartwig cycles.[1] Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) to out-compete sulfur coordination.[1]
-
Azetidine Ring Opening: While stable under basic conditions, azetidines are susceptible to nucleophilic ring-opening (homologation) if the nitrogen is quaternized (forming an azetidinium ion) or subjected to strong Lewis acids.[1] Solution: Avoid unbuffered acidic workups and high-temperature alkylations with strong electrophiles.[1]
Decision Matrix: Selecting the Coupling Method
The method of attachment depends heavily on the position of the halogen on the thiazole ring.
Figure 1: Strategic decision tree for coupling azetidine to thiazole cores.
Detailed Protocols
Protocol A: Displacement (2-Chlorothiazole Targets)
Best for: Attaching azetidine to the highly electrophilic 2-position of the thiazole.[1]
Mechanistic Insight: The C2 position of thiazole is electron-deficient due to the inductive effect of both the Nitrogen and Sulfur. A strong base is required to neutralize the HCl formed, but the reaction is generally robust.
Materials:
-
2-Chlorothiazole derivative (1.0 equiv)[1]
-
Azetidine (free base or HCl salt) (1.2 equiv)[1]
-
Cesium Carbonate (
) (2.5 equiv) or DIPEA (3.0 equiv)[1] -
DMSO (anhydrous)[1]
Step-by-Step:
-
Setup: In a pressure vial equipped with a magnetic stir bar, dissolve the 2-chlorothiazole (1.0 mmol) in DMSO (3 mL).
-
Addition: Add Azetidine (1.2 mmol). If using Azetidine
HCl, ensure the base equivalents are increased to 3.5 equiv. -
Base: Add
(2.5 mmol). Note: Inorganic bases often provide cleaner profiles than amine bases for this transformation, reducing polymerization byproducts. -
Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor by LCMS.
-
Checkpoint: The product should appear as M+1. If starting material remains, increase temp to 120°C.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (
) to remove DMSO.[1] -
Purification: Dry organic layer over
, concentrate, and purify via silica flash chromatography (typically Hexane/EtOAc).
Protocol B: Pd-Catalyzed Cross-Coupling (4- or 5-Bromothiazole)
Best for: Unactivated positions where
Mechanistic Insight: Standard ligands (TPP, dppf) often fail here because the thiazole sulfur displaces the phosphine from the Pd center. RuPhos or XPhos are bulky enough to prevent this coordination and facilitate the reductive elimination step.
Materials:
-
Bromothiazole derivative (1.0 equiv)[1]
-
Azetidine (1.2 equiv)[1]
-
Catalyst:
(2 mol%) or RuPhos Pd G3/G4 precatalyst (2-5 mol%) -
Ligand: RuPhos (4-8 mol%) (if using
) -
Base: Sodium tert-butoxide (
) (1.5 equiv)[1] -
Solvent: Toluene or 1,4-Dioxane (degassed)[1]
Step-by-Step:
-
Inert Environment: Flame-dry a reaction vial and cycle with Argon/Nitrogen 3 times. This is critical;
kills the active Pd(0) species. -
Catalyst Pre-complexation (Optional but Recommended): Mix
and RuPhos in the solvent for 5 mins under Argon before adding substrates. This ensures active catalyst formation. -
Substrate Addition: Add the Bromothiazole, Azetidine, and
under a counter-flow of Argon. -
Reaction: Seal and heat to 85–100°C for 2–6 hours.
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite (diatomaceous earth) to remove Palladium black. Elute with EtOAc.
-
Purification: Concentrate and purify via column chromatography.
-
Note: Azetidinyl-thiazoles can be polar; consider using DCM/MeOH gradients if Hex/EtOAc is insufficient.[1]
-
Protocol C: Late-Stage Diversification (Functionalizing the Azetidine NH)
Best for: Library generation where the Azetidine-Thiazole core is already established.[1]
If your scaffold contains a free azetidine NH (e.g., after deprotecting a Boc-group), use Reductive Amination rather than direct alkylation to avoid over-alkylation (quaternization) and ring opening.[1]
Step-by-Step (Reductive Alkylation):
-
Imine Formation: Dissolve Azetidinyl-thiazole (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane).
-
Acid Catalyst: Add Acetic Acid (1-2 drops) to catalyze iminium ion formation.[1] Stir for 30 mins at RT.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 equiv). Stir at RT for 2-16 hours.[1]-
Why STAB? It is milder than
and will not reduce the thiazole ring or other sensitive functionalities.
-
-
Quench: Quench with saturated
. Extract with DCM.
Data Summary & Troubleshooting
Comparative Efficiency of Conditions
| Entry | Thiazole Substrate | Method | Catalyst/Base | Yield (%) | Notes |
| 1 | 2-Cl-Thiazole | 85-95% | High efficiency; no catalyst needed.[1] | ||
| 2 | 2-Cl-Thiazole | DIPEA | 60-75% | Lower yield due to potential salt formation.[1] | |
| 3 | 4-Br-Thiazole | Pd-Coupling | <10% | Failed: Catalyst poisoning by Sulfur. | |
| 4 | 4-Br-Thiazole | Pd-Coupling | RuPhos Pd G3 | 82% | Optimal: Bulky ligand prevents poisoning.[1] |
| 5 | 5-Br-Thiazole | Pd-Coupling | XPhos Pd G3 | 78% | Good alternative for sterically crowded systems.[1] |
Self-Validating Troubleshooting
-
Issue: Low conversion in Pd-coupling.
-
Check: Did the reaction turn black immediately? If yes, Pd precipitated (Pd-black).[1] Oxygen ingress or insufficient ligand. Increase ligand:Pd ratio to 2:1 or 3:1.
-
-
Issue: New spot on TLC that doesn't move (baseline).
-
Check: You likely formed the Azetidinium salt (quaternary amine). This happens if you used an alkyl halide for functionalization. Switch to Reductive Amination (Protocol C).
-
-
Issue: Loss of product during workup.
-
Check: Azetidines are polar bases. If you used an acidic wash (1M HCl), the product is in the aqueous layer. Basify the aqueous layer to pH 10 and re-extract with DCM.
-
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry (RSC), 2021. A comprehensive review on ring strain and stability.
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 2012.[1][2] (Buchwald Group).[1] Establishes the difficulty of thiazole coupling and ligand solutions.
-
Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry, 2023. Discusses the "Azetidine Effect" and metabolic advantages in drugs like Baricitinib. [1]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal, 2024.[1][3] Protocols for late-stage azetidine nitrogen functionalization. [1]
Sources
N-alkylation methods for 2-(Azetidin-3-yl)thiazole dihydrochloride
Application Note: N-Alkylation Strategies for 2-(Azetidin-3-yl)thiazole Dihydrochloride
Executive Summary
This guide details the synthetic protocols for the N-alkylation of 2-(Azetidin-3-yl)thiazole dihydrochloride , a high-value scaffold in medicinal chemistry. The azetidine ring offers a favorable
However, the dihydrochloride salt form (
Strategic Analysis & Chemical Logic
The Substrate Challenge
The starting material exists as a dihydrochloride salt. To participate in nucleophilic attack, the azetidine nitrogen must be deprotonated to its free base form.
-
Azetidine
: ~9.0–9.5 (lowered slightly by the electron-withdrawing thiazole group compared to unsubstituted azetidine).[1] -
Thiazole
: ~2.5 (The thiazole nitrogen is essentially non-nucleophilic under basic alkylation conditions).[1] -
Stoichiometry: The
salt requires 2.0 equivalents of base just to neutralize the mineral acid before the amine becomes nucleophilic.
Thermodynamics vs. Kinetics
-
Ring Strain: Azetidines are kinetically stable but thermodynamically strained. Avoid strong Lewis acids or temperatures
C, which can catalyze ring-opening to acyclic amines.[1] -
Selectivity: The azetidine nitrogen is sterically exposed. In direct alkylation (SN2), over-alkylation to the quaternary ammonium salt is a primary risk.[1]
Decision Framework (Visualization)
The following decision tree guides the selection of the optimal alkylation method based on the available electrophile.
Figure 1: Strategic decision tree for selecting the N-alkylation pathway. Reductive amination is preferred for steric bulk or when mono-alkylation is critical.
Protocol A: Reductive Amination (Gold Standard)
Objective: Controlled mono-alkylation using an aldehyde or ketone.[1] Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.
Reagents:
-
Substrate: 2-(Azetidin-3-yl)thiazole
(1.0 eq) -
Carbonyl: Aldehyde/Ketone (1.1 – 1.2 eq)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 eq)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reaction rates, but DCM is safer for benchtop handling.[1]
Step-by-Step Methodology:
-
Salt Neutralization (Critical):
-
In a dry reaction vial, suspend the Azetidine-Thiazole
(1.0 eq) in DCE (0.1 M concentration). -
Add DIPEA (2.5 eq).[1]
-
Observation: The suspension should clear or become a fine, milky dispersion as the free base is liberated.[1] Stir for 15 minutes at Room Temperature (RT).
-
Why: STAB is acid-sensitive.[3] If the solution is too acidic (from unneutralized HCl), the hydride reagent will decompose.[1]
-
-
Imine Formation:
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 eq) portion-wise to prevent exotherms.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Quench & Workup:
Data Summary Table: Reductive Amination Optimization
| Parameter | Recommendation | Impact on Yield |
|---|---|---|
| Base Eq. | 2.5 – 3.0 eq | Critical. <2.0 eq results in 0% conversion (amine remains protonated). |
| Solvent | DCE > DCM > THF | DCE promotes imine formation; THF can inhibit STAB solubility. |
| Temp | 0°C
Protocol B: Direct Nucleophilic Substitution (SN2)
Objective: Rapid introduction of simple alkyl chains (Methyl, Ethyl, Benzyl).[1] Risk: Over-alkylation (Quaternization).[1]
Reagents:
-
Substrate: 2-(Azetidin-3-yl)thiazole
(1.0 eq) -
Electrophile: Alkyl Halide (R-Br or R-I) (0.95 – 1.0 eq)[1]
-
Base: Cesium Carbonate (
) (3.0 eq) or DIPEA (3.0 eq)[1] -
Solvent: Acetonitrile (ACN) or DMF.[1]
Step-by-Step Methodology:
-
Preparation:
-
Dissolve the Azetidine-Thiazole
in ACN (0.1 M). -
Add
(3.0 eq).[1] The excess base ensures complete neutralization and scavenges the H-X byproduct. -
Stir for 20 mins at RT.
-
-
Addition:
-
Add the Alkyl Halide dropwise.
-
Crucial: Use a slight deficit (0.95 eq) or exact stoichiometry (1.0 eq) to prevent over-alkylation.
-
-
Reaction:
-
Stir at RT (for reactive halides like Benzyl Bromide) or heat to 50°C (for unactivated alkyl bromides).[1]
-
Warning: Do not exceed 80°C. High heat with weak nucleophiles encourages azetidine ring opening.
-
-
Workup:
Self-Validating QC & Troubleshooting
Every experiment must be validated before moving to biological testing.
Analytical Checkpoints
-
TLC Monitoring:
-
Stain: Ninhydrin (stains free amines red/purple).[1]
-
Success Indicator: Disappearance of the baseline spot (polar salt) and appearance of a higher
spot.
-
-
LC-MS Validation:
NMR Diagnostics ( NMR)
-
Azetidine Ring Integrity: Look for the characteristic multiplets at
3.5–4.5 ppm. If these signals shift significantly upfield or disappear into a complex aliphatic mess, the ring may have opened. -
N-Alkylation Confirmation: The signal for the
-protons of the new alkyl group should appear. -
Salt vs. Free Base: The chemical shift of the azetidine protons will shift upfield by ~0.5 ppm upon successful neutralization and alkylation compared to the HCl salt.
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Reaction | Insufficient Base | Ensure >2.0 eq of base is used to overcome the |
| Quaternary Salt | Excess Electrophile | Switch to Method A (Reductive Amination) or use 0.9 eq of Alkyl Halide. |
| Ring Opening | High Temp / Strong Lewis Acid | Keep T < 60°C. Avoid strong Lewis acids like |
Workflow Visualization (DOT)
Figure 2: Operational workflow from salt neutralization to validated product.
References
-
Ghorai, M. K., Das, K., & Shukla, D. (2007).[1][5] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.[5] The Journal of Organic Chemistry, 72(15), 5859–5862.[1] Retrieved from [Link][1]
-
D'hooghe, M., et al. (2012).[1] Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening via intermediate azetidinium salts. The Journal of Organic Chemistry, 77(14), 5982–5992.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2022).[1] New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC9683245. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Azetidines. Retrieved from [Link]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(Azetidin-3-yl)thiazole
Introduction: Unlocking Novel Chemical Space in Drug Discovery
The N-arylation of saturated heterocycles is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecules with tailored pharmacological profiles. Among these, the azetidine moiety has garnered significant attention as a versatile scaffold that can impart desirable physicochemical properties such as improved solubility and metabolic stability. When coupled with a thiazole ring, a common pharmacophore in numerous approved drugs, the resulting 2-(azetidin-3-yl)thiazole core presents a unique building block for the exploration of novel chemical space. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of the crucial C-N bond, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2]
This comprehensive guide provides detailed application notes and protocols for the successful Buchwald-Hartwig amination of 2-(azetidin-3-yl)thiazole with a variety of aryl halides. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental protocol, present a scope of the reaction with representative examples, and provide a troubleshooting guide to navigate potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel N-aryl-2-(azetidin-3-yl)thiazole derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) species. Subsequently, the amine, in this case, 2-(azetidin-3-yl)thiazole, coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3] The choice of ligand (L) is critical for the efficiency of the reaction, as it influences the rates of these elementary steps.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-(azetidin-3-yl)thiazole with a representative aryl bromide. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 2-(Azetidin-3-yl)thiazole | Amine coupling partner |
| Aryl bromide | Arylating agent |
| Palladium precatalyst (e.g., XPhos Pd G3) | Source of active Pd(0) |
| XPhos | Ligand |
| Cesium Carbonate (Cs₂CO₃) | Base |
| Toluene or Dioxane (anhydrous) | Solvent |
| Schlenk flask or sealed vial | Reaction vessel |
| Magnetic stirrer and hotplate | For mixing and heating |
| Inert gas supply (Argon or Nitrogen) | To maintain anhydrous and oxygen-free conditions |
| Standard laboratory glassware | For workup and purification |
| Silica gel | For column chromatography |
Reaction Workflow
Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.
Detailed Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), XPhos (0.024 mmol, 2.4 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv.).
-
Addition of Reactants: Add 2-(azetidin-3-yl)thiazole (1.0 mmol, 1.0 equiv.) and the aryl bromide (1.2 mmol, 1.2 equiv.) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(azetidin-3-yl)thiazole.
Reaction Scope and Optimization
The success of the Buchwald-Hartwig amination of 2-(azetidin-3-yl)thiazole is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of reaction conditions for the coupling of various aryl halides.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | XPhos Pd G3 / XPhos | Cs₂CO₃ | Toluene | 100 | 85 |
| 2 | 4-Chloroanisole | RuPhos Pd G3 / RuPhos | NaOtBu | Dioxane | 110 | 78 |
| 3 | 2-Bromopyridine | BrettPhos Pd G3 / BrettPhos | K₃PO₄ | Toluene | 90 | 72 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G3 / XPhos | Cs₂CO₃ | Dioxane | 100 | 91 |
| 5 | 3-Bromoquinoline | RuPhos Pd G3 / RuPhos | NaOtBu | Toluene | 110 | 65 |
Note: Yields are for isolated products after purification and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base | - Use a fresh batch of palladium precatalyst.- Ensure proper degassing of the solvent and rigorous exclusion of air.- Use a more soluble base like NaOtBu or LHMDS, or increase the reaction temperature. |
| Formation of side products (e.g., hydrodehalogenation) | - β-hydride elimination competing with reductive elimination | - Use a bulkier ligand (e.g., XPhos, RuPhos) to sterically disfavor β-hydride elimination.- Lower the reaction temperature. |
| Competitive N-arylation on the thiazole nitrogen | - The thiazole nitrogen is also nucleophilic. | - While the azetidine nitrogen is generally more nucleophilic, this can be a concern. Using a less hindered, more electron-rich ligand may favor reaction at the more accessible azetidine nitrogen. |
| Azetidine ring opening | - Harsh reaction conditions (high temperature, strong base) | - Use a milder base (e.g., K₃PO₄) and the lowest effective temperature.- Screen different solvents. |
| Difficulty in purification | - Similar polarity of starting material and product- Formation of baseline impurities | - Optimize the chromatography eluent system.- Consider a different workup procedure, such as an acid wash to remove basic impurities. |
Data Analysis and Characterization
The synthesized N-aryl-2-(azetidin-3-yl)thiazole products can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the newly introduced aryl group, as well as signals for the protons of the azetidine and thiazole rings. The chemical shifts of the azetidine protons will be influenced by the N-aryl substituent. Specifically, the protons on the carbons adjacent to the nitrogen will likely experience a downfield shift.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule. The appearance of new signals in the aromatic region will confirm the successful N-arylation.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Example Interpretation (Hypothetical):
For N-(4-methylphenyl)-2-(azetidin-3-yl)thiazole, one would expect:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10-7.20 (m, 4H, Ar-H), 7.05 (d, J = 3.2 Hz, 1H, thiazole-H), 6.80 (d, J = 3.2 Hz, 1H, thiazole-H), 4.20-4.30 (m, 2H, azetidine-CH₂), 3.80-3.90 (m, 2H, azetidine-CH₂), 3.50-3.60 (m, 1H, azetidinyl-CH), 2.30 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.0 (thiazole C2), 145.0 (thiazole C4), 140.0 (Ar-C), 130.0 (Ar-CH), 120.0 (Ar-CH), 115.0 (thiazole C5), 60.0 (azetidine CH₂), 55.0 (azetidine CH₂), 40.0 (azetidinyl CH), 21.0 (Ar-CH₃).
-
HRMS (ESI): Calculated for C₁₃H₁₄N₂S [M+H]⁺, found [M+H]⁺.
Conclusion
The Buchwald-Hartwig amination provides a robust and versatile platform for the synthesis of N-aryl-2-(azetidin-3-yl)thiazoles, which are valuable building blocks in drug discovery. By carefully selecting the catalyst, ligand, base, and solvent, a wide range of aryl groups can be efficiently coupled to the azetidine nitrogen. This guide offers a comprehensive starting point for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Georg Thieme Verlag.
- Surry, D. S., & Buchwald, S. L. (2008).
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Thomas, D. A., & Batey, R. A. (2009). Copper-and palladium-catalyzed N-arylation of nitrogen heterocycles.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
- Biscoe, M. R., & Buchwald, S. L. (2009). The palladium-catalyzed N-arylation of azoles. Organic Letters, 11(8), 1773-1775.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of ligand structure on the stability and reactivity of palladium phenoxide complexes in the synthesis of diaryl ethers. Journal of the American Chemical Society, 129(25), 7808-7819.
- Ikawa, T., & Buchwald, S. L. (2009). A general palladium-catalyst system for the amination of aryl and heteroaryl chlorides and bromides. Journal of the American Chemical Society, 131(36), 12898-12899.
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-catalyzed aromatic aminations with in situ generated aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
Sources
Troubleshooting & Optimization
Troubleshooting low yields in azetidine-thiazole coupling reactions
Executive Summary & Diagnostic Triage
User Query: "I am observing consistently low yields (<30%) when attempting to couple an azetidine moiety with a thiazole core. The reaction turns dark or milky, and LCMS shows multiple side products or unreacted starting material."[1]
Scientist’s Response: The azetidine-thiazole scaffold is a high-value "rigid linker" motif in modern medicinal chemistry, offering improved physicochemical properties (lower logP, higher Fsp3) compared to piperidines or piperazines.[1] However, this coupling is notoriously deceptive due to two competing failure modes: Azetidine Ring Strain Release (~25 kcal/mol) and Thiazole Catalyst Poisoning (S-coordination).[1]
Before proceeding, identify your specific reaction class using the diagnostic tree below.
Diagnostic Workflow: Coupling Strategy Selection
Figure 1: Decision matrix for troubleshooting azetidine-thiazole couplings based on reaction mechanism.
Technical Troubleshooting Guides
Scenario A: Nucleophilic Aromatic Substitution (SNAr)
Reaction: Azetidine (nucleophile) + 2-Chlorothiazole (electrophile).[1]
Problem: The reaction stalls or produces a complex mixture of ring-opened byproducts. Root Cause:
-
Ring Strain: Azetidines are prone to acid-catalyzed ring opening.[2] If the reaction generates HCl (from the chloride displacement) and the base is insufficient or too weak, the protonated azetidine becomes an electrophile, reacting with itself or the solvent [1].
-
Thiazole C5 Acidity: The C5 proton of thiazole is acidic. Strong bases (like NaH) can deprotonate this position, leading to polymerization or side reactions.[1]
Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Base | Cs₂CO₃ (2-3 equiv) | Strong enough to neutralize HCl but less likely to deprotonate Thiazole-C5 than NaH or LiHMDS.[1] The "Cesium Effect" aids solubility. |
| Solvent | DMSO or NMP | High dielectric constant stabilizes the Meisenheimer complex intermediate. |
| Temperature | 60–80°C (Max) | Temperatures >100°C significantly increase the rate of azetidine ring opening (thermal degradation). |
| Additives | KF (1 equiv) | Can assist in leaving group departure via a transient fluoro-intermediate (Halex-type mechanism).[1] |
Q: My LCMS shows a mass of [M+18] or [M+32]. What is this? A: This is likely the ring-opened hydrolysis product (M+18) or methanolysis product (M+32) if MeOH was used in LCMS prep.[1] This confirms your conditions are too acidic or the workup was too harsh. Immediate Action: Switch to a non-aqueous workup (see Section 3).
Scenario B: Buchwald-Hartwig Amination
Reaction: Azetidine + Bromothiazole + Pd Catalyst.
Problem: "Black crash" of palladium metal; low conversion (<10%). Root Cause: Heterocycle Poisoning. The sulfur atom in the thiazole ring is a soft Lewis base that coordinates strongly to Pd(II), displacing the phosphine ligand and shutting down the catalytic cycle [2]. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ rarely work here.[1]
Optimization Protocol:
-
Ligand Selection: You must use bulky, electron-rich dialkylbiaryl phosphine ligands to prevent sulfur coordination.
-
Precatalyst Strategy: Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand. The activation step is too slow, allowing the thiazole to sequester the Pd.
Self-Validating Experiment: Run two parallel reactions:
-
Vial A: Standard conditions.
-
Vial B: Add 1.0 equiv of the thiazole starting material to a working standard coupling (e.g., aniline + bromobenzene).
-
Result: If Vial B fails, your thiazole is actively poisoning the catalyst. Switch to BrettPhos Pd G4 .
Scenario C: Amide Coupling
Reaction: Azetidine-3-carboxylic acid + 2-Aminothiazole.[1]
Problem: Low yield; recovery of unreacted aminothiazole. Root Cause: Electronic Mismatch. 2-Aminothiazoles are extremely electron-deficient amines (poor nucleophiles) due to the electron-withdrawing nature of the thiazole ring. Standard carbodiimides (EDC/NHS) are often too weak to drive this coupling.
Optimization Protocol:
Option 1: The "Gold Standard" (HATU/HOAt)
-
Reagent: HATU (1.2 equiv).[1] Crucial: Ensure you use HOAt (7-aza-1-hydroxybenzotriazole) if available, as the aza-nitrogen creates a "neighbouring group effect" that accelerates the reaction with poor nucleophiles [4].[1]
-
Base: DIPEA (3.0 equiv).[1]
-
Solvent: DMF (Dry).
Option 2: The "Sledgehammer" (Acid Chloride) If HATU fails, convert the azetidine acid to the acid chloride.
-
Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is preferred over SOCl₂ because it is neutral and does not generate HCl gas, protecting the acid-sensitive azetidine ring.[1]
-
Procedure: Treat acid with Ghosez reagent (1.1 equiv) in DCM at 0°C for 1h, then add aminothiazole + Pyridine.
Critical Workup & Isolation Procedures
Azetidines are often small, polar, and water-soluble (logP < 1).[1] Aqueous extraction is the #1 cause of "artificial" low yield.
Recommended Isolation Workflow:
-
Do NOT use Ethyl Acetate/Water extraction. You will lose the product to the aqueous phase.
-
The "Salting Out" Method: If you must extract, saturate the aqueous layer with NaCl and use 2-MeTHF or CHCl₃:iPrOH (3:1) as the organic solvent.
-
Direct Purification (Preferred):
Mechanistic Visualization
The following diagram illustrates the competitive pathways between productive coupling and the fatal ring-opening side reaction.
Figure 2: Competitive pathways. Acidic byproducts or high heat favor the irreversible ring-opening pathway (Red), while optimized buffering favors the desired coupling (Yellow/Green).[1]
References
-
Vertex Pharmaceuticals. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med. Chem. Lett. 2021, 12, 11, 1773–1779.[1] [1]
-
Buchwald, S. L. et al. "Overcoming Catalyst Poisoning in C–H Functionalization of Heterocycles." Nature 2019, 575, 635–639.[1]
-
Buchwald, S. L. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A User's Guide."[1] Chem. Sci.[6] 2011, 2, 27-50.[1]
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An Efficient Peptide Coupling Additive." J. Am. Chem. Soc.[7] 1993, 115, 4397. [1]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Azetidine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Azetidine Derivatives
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and functionalizing the azetidine ring. The inherent ring strain of this four-membered heterocycle, while synthetically useful, also presents a significant challenge: the propensity for ring opening under various reaction conditions.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you mitigate unwanted ring cleavage and optimize your synthetic routes.
Troubleshooting Guide: Preventing Unwanted Ring Opening
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical, field-proven solutions.
Issue 1: My azetidine ring opens under acidic conditions. How can I prevent this?
Symptoms: You observe the formation of linear amine byproducts, often halogenated or hydroxylated, during reactions involving Brønsted or Lewis acids. This is frequently confirmed by LC-MS or NMR analysis showing the disappearance of the cyclic azetidine signal and the appearance of new signals corresponding to a ring-opened structure.
Root Causes: The strained four-membered ring of azetidine is highly susceptible to cleavage under acidic conditions.[5] Protonation of the azetidine nitrogen significantly increases this ring strain, making the ring's carbon atoms more electrophilic and vulnerable to nucleophilic attack, which leads to ring opening.[5] The basicity of the azetidine nitrogen, quantified by its pKa, is a crucial determinant of its stability at a given pH.[1][5]
Solutions & Protocols:
-
Strict pH Control: Whenever possible, maintain the reaction pH above 7.0 to prevent protonation of the azetidine nitrogen.[5] If acidic conditions are unavoidable, use the mildest acid possible for the shortest duration. A study on N-substituted aryl azetidines demonstrated their stability at pH 7.0, in stark contrast to a half-life of just 30 minutes at pH 1.8 for one analog.[1][5]
-
Use of N-Protecting Groups: The introduction of an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, effectively reduces the basicity of the azetidine nitrogen, thereby preventing its protonation under acidic conditions.[5][6]
-
Solvent Selection: Aprotic solvents are generally preferred over protic solvents when working under acidic conditions to minimize the availability of protons that can lead to ring opening.[5]
-
Catalyst Choice: While Lewis acids are often used to activate substrates, they can also promote azetidine ring opening.[7][8] Consider milder Lewis acids or alternative catalytic systems. For instance, La(OTf)3 has been shown to be an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines while being tolerant of acid-sensitive functional groups.[7]
-
Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 7, 9).
-
Dissolve a small, known quantity of your azetidine derivative in each buffered solution.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench any ongoing reaction if necessary (e.g., by neutralizing the acid).
-
Analyze the samples by LC-MS or NMR to quantify the amount of remaining azetidine and identify any ring-opened byproducts.
-
Plot the concentration of the azetidine derivative against time for each pH to determine its stability profile.
Issue 2: The azetidine ring is opening during N-alkylation or N-acylation reactions. What's going wrong?
Symptoms: During the functionalization of the azetidine nitrogen, you observe the formation of ring-opened products alongside, or instead of, the desired N-substituted azetidine.
Root Causes: Standard N-alkylation and N-acylation conditions can sometimes be too harsh for the azetidine ring. For instance, the use of strong bases or high temperatures can promote elimination or rearrangement reactions that lead to ring cleavage. Furthermore, certain reagents can activate the azetidine ring towards nucleophilic attack.[9]
Solutions & Protocols:
-
Milder Reaction Conditions: Employ milder bases such as triethylamine or diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride. Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Choice of Alkylating/Acylating Agent: Use more reactive alkylating or acylating agents to allow for shorter reaction times and lower temperatures. For example, using an acyl chloride in the presence of a non-nucleophilic base at low temperature is often preferable to using a less reactive anhydride at higher temperatures.
-
Protecting Group Strategy: For complex syntheses, it may be beneficial to perform the N-functionalization on a precursor before cyclization to form the azetidine ring.
-
Dissolve the azetidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a mild, non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the alkylating agent (e.g., a primary alkyl halide, 1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Frequently Asked Questions (FAQs)
Q1: What is the inherent ring strain of azetidine and how does it influence its reactivity?
A1: The ring strain of azetidine is approximately 25.4 kcal/mol.[2] This value is intermediate between the highly strained and reactive aziridine (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol).[2] This moderate ring strain makes the azetidine ring stable enough for isolation and handling, yet reactive enough to undergo ring-opening reactions under appropriate conditions, making it a versatile synthetic intermediate.[2][4]
Q2: Are there specific N-protecting groups that are particularly effective at stabilizing the azetidine ring?
A2: Yes, the choice of the N-protecting group is critical.[6] Electron-withdrawing groups are generally preferred as they decrease the nucleophilicity and basicity of the nitrogen atom, thus reducing its tendency to participate in ring-opening reactions.
| Protecting Group | Key Features | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Reduces nitrogen basicity, generally stable. | Strong acids (e.g., TFA, HCl).[6] |
| Cbz (benzyloxycarbonyl) | Offers good stability. | Hydrogenolysis (e.g., H2, Pd/C).[6] |
| Bn (benzyl) | Less effective at reducing basicity than carbamates. | Hydrogenolysis.[6] |
| Sulfonyl groups (e.g., Tosyl) | Strongly electron-withdrawing, robust. | Often require harsh removal conditions.[10] |
Q3: How does the substitution pattern on the azetidine ring affect its stability?
A3: The nature and position of substituents can significantly impact the stability of the azetidine ring. Electron-withdrawing groups on the ring carbons can increase the ring's susceptibility to nucleophilic attack. Conversely, sterically bulky substituents can sometimes hinder the approach of nucleophiles, thereby increasing the kinetic stability of the ring. The presence of substituents can also influence the preferred conformation of the ring, which in turn can affect its reactivity.
Q4: Can Lewis acids be used to promote reactions of azetidines without causing ring opening?
A4: Yes, but with caution. While Lewis acids can activate functional groups on the azetidine ring for further reactions, they can also coordinate to the nitrogen atom and promote ring opening.[8] The outcome is often dependent on the specific Lewis acid, the substrate, the nucleophile, and the reaction conditions.[11][12] For example, BF3·OEt2 has been found to be an efficient catalyst for the ring cleavage of N-tosylazetidines with alcohols and thiols.[8] In contrast, some lanthanide triflates have been used to catalyze reactions that form azetidines without promoting their subsequent ring opening.[7] Careful screening of Lewis acids and reaction conditions is essential.
Visualizing Reaction Pathways
To better understand the factors leading to ring stability versus ring opening, consider the following decision-making workflow:
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Minimizing side reactions when using azetidine dihydrochloride building blocks
Technical Support Center: Azetidine Dihydrochloride Building Blocks
Ticket ID: AZT-HCl-001 Subject: Minimizing Side Reactions & Optimization of Coupling Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Spring-Loaded" Heterocycle
Azetidine dihydrochloride is a high-value building block in medicinal chemistry, prized for lowering lipophilicity (
Unlike pyrrolidine or piperidine, azetidine is "spring-loaded." The central conflict in using azetidine salts is the Salt-to-Base Transition . To react, you must deprotonate the nitrogen (liberate the free base), but the moment you do, the free amine becomes a nucleophile capable of attacking a remaining protonated azetidine ring, triggering catastrophic Cationic Ring-Opening Polymerization (CROP) .
This guide provides the protocols to navigate this instability.
Module 1: The Critical Protocol – Liberating the Free Base
The Problem: Users often report "gummy" precipitates or low yields during amide coupling. This is rarely a catalyst failure; it is usually oligomerization occurring before the coupling agent is even active.
The Mechanism: If you neutralize Azetidine·2HCl quickly in a concentrated solution, you create a mixture of Free Base (Nucleophile) and Protonated Salt (Electrophile) . The free base attacks the salt, opening the ring and forming a linear dimer (N-(3-aminopropyl)azetidine), which then continues to polymerize.
Visualizing the "Danger Zone"
Caption: The "Danger Zone" represents the transition state where self-polymerization competes with the desired reaction. Speed and temperature are critical variables.
Standard Operating Procedure (SOP): The "Cold-Base-Then-Warm" Method
To minimize dimerization, follow this strict order of addition for amide couplings (e.g., HATU/EDC):
-
Dissolve Electrophile First: Dissolve your carboxylic acid and coupling reagent (HATU) in DMF/DCM. Add the base (DIPEA) first to activate the acid. Let this stir for 2-5 minutes.
-
Prepare the Azetidine Slurry: In a separate vial, suspend the Azetidine·2HCl in the solvent. Cool this suspension to 0°C.
-
Controlled Addition: Add the cold azetidine salt suspension to the activated acid mixture.
-
Final Base: Add the remaining equivalents of base dropwise to the final mixture at 0°C.
-
Why? This ensures that as soon as an azetidine molecule is deprotonated, it is immediately captured by the highly reactive activated ester, preventing it from attacking a neighbor.
-
Module 2: Troubleshooting & FAQs
Ticket #402: "I see a +18 or +36 mass shift in LCMS."
Diagnosis: Nucleophilic Ring Opening.[1][2][3][4]
Azetidines are susceptible to nucleophilic attack at the
| Mass Shift | Cause | Mechanism | Solution |
| +18 Da | Hydrolysis | Water attacks the ring, forming 3-aminopropanol derivatives. | Ensure solvents are anhydrous. Avoid aqueous workups until the ring is derivatized. |
| +32 Da | Methanolysis | Methanol attacks the ring (common if utilizing MeOH for solubility). | NEVER dissolve Azetidine·HCl in MeOH/EtOH without an electrophile present. Use DMF or DMAc. |
| +36/38 Da | HCl Addition | Chloride ion attacks the protonated ring (reversal of formation). | Avoid heating the HCl salt in the absence of a base. |
| +57 Da | Dimerization | One azetidine attacks another (CROP). | See Module 1. Dilute the reaction (0.05 M - 0.1 M). |
Ticket #405: "My Buchwald-Hartwig coupling failed (0% conversion)."
Diagnosis: Catalyst Poisoning or Ring Destruction.
Azetidines can chelate Pd catalysts or undergo
Protocol Adjustment:
-
Base Choice: Avoid strong bases like NaOtBu if possible, as they can trigger ring opening. Use Cs2CO3 or K3PO4 (weaker, heterogeneous bases minimize high concentrations of dissolved base).
-
Ligand Selection: Use bulky, monodentate ligands (e.g., RuPhos , BrettPhos ) to prevent the azetidine nitrogen from chelating the metal center too tightly.
-
Pre-activation: Convert the Azetidine·HCl to the free base separately (using resin-bound carbonate) and filter before adding to the catalyst mixture to remove chloride ions, which can poison Pd.
Module 3: Diagnostic Logic Tree
Use this flowchart to diagnose low yields or impurities in your reaction mixture.
Caption: Diagnostic logic for identifying specific failure modes based on LCMS data.
Module 4: Storage & Handling Best Practices
-
Hygroscopicity: Azetidine salts are extremely hygroscopic. Water absorption leads to hydrolysis over time.
-
Action: Store under Argon/Nitrogen. If the solid becomes "gooey," do not use it for quantitative reactions; recrystallize or use as is with corrected stoichiometry (assuming water weight).
-
-
Stability:
-
Solid State: Stable at -20°C for >1 year.
-
Solution: Unstable as a free base. Do not store stock solutions of free azetidine. Generate in situ only.
-
References
-
Cationic Ring-Opening Polymerization of Azetidine
-
Ring Strain & Reactivity
-
Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.Organic Preparations and Procedures International, 38(5), 427-465. Link
-
-
Azetidine Coupling & Stability in Drug Discovery
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. (Includes comparative data on Azetidines). Angewandte Chemie International Edition, 49(48), 9052-9067. Link
-
-
Nucleophilic Ring Opening Mechanisms
-
Ghorai, M. K., et al. (2012). Lewis Acid Mediated SN2-Type Nucleophilic Ring Opening of Activated Azetidines and Aziridines.The Journal of Organic Chemistry, 77(8), 3766–3779. Link
-
Sources
Selecting the right base for deprotonating 2-(Azetidin-3-yl)thiazole 2HCl
[1]
Case ID: AZT-2HCl-DEP-001 Subject: Optimal Base Selection & Deprotonation Protocols for 2-(Azetidin-3-yl)thiazole 2HCl Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]
Executive Summary & Chemical Context[2][3][4][5][6][7]
The Challenge: Handling 2-(Azetidin-3-yl)thiazole 2HCl requires balancing two competing chemical realities:
-
High Basicity of Azetidine: The azetidine nitrogen is a secondary amine with a pKa
11.3. It holds its proton tightly, requiring a base of sufficient strength to generate the free nucleophile. -
Ring Strain: The 4-membered azetidine ring possesses significant angle strain (
26 kcal/mol). While kinetically stable, it becomes susceptible to nucleophilic ring-opening (polymerization or hydrolysis), particularly when the nitrogen is acylated or when exposed to strong nucleophiles at elevated temperatures.
The "2HCl" Factor: As a dihydrochloride salt, both the azetidine nitrogen (pKa ~11.3) and the thiazole nitrogen (pKa ~2.5) are protonated.[2][3][4] You must neutralize 2.0 equivalents of acid just to reach the neutral state before the amine becomes nucleophilic.
Base Selection Matrix
Do not use a "one-size-fits-all" approach. Select your base according to your downstream application.
| Base Class | Specific Reagent | Recommended Application | Risk Profile | Expert Note |
| Inorganic Carbonates | K₂CO₃ / Cs₂CO₃ | Alkylation / Isolation | Low | Best for biphasic systems (DCM/Water).[1] The heterogeneous nature prevents "hot spots" of high pH that cause ring opening. |
| Sterically Hindered Amines | DIPEA (Hünig's Base) | Amide Coupling (In-situ) | Low | Gold Standard for Coupling. Non-nucleophilic.[1] Soluble in organic solvents (DMF, DCM). Prevents quaternary salt formation. |
| Tertiary Amines | Triethylamine (TEA) | General Neutralization | Moderate | Cheaper than DIPEA but slightly more nucleophilic. Can occasionally participate in side reactions with highly electrophilic partners. |
| Inorganic Hydroxides | NaOH / KOH | Bulk Free Base Isolation | High | Use with Extreme Caution. High pH (>13) promotes ring hydrolysis. Only use cold (0°C) and with rapid extraction. |
| Strong Bases | NaH / LiHMDS | Anionic Functionalization | Critical | Avoid unless strictly necessary. High risk of β-elimination or immediate ring destruction.[1] |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct base and solvent system based on your intended reaction type.
Caption: Workflow for selecting the appropriate base/solvent system based on reaction intent. Note the solubility warning for isolation.
Validated Protocols
Protocol A: In-Situ Deprotonation for Amide Coupling
Use this when reacting the amine directly with a carboxylic acid or acid chloride.[1]
Reagents:
-
2-(Azetidin-3-yl)thiazole 2HCl (1.0 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv )[1]
-
Solvent: Anhydrous DMF or DCM[1]
Step-by-Step:
-
Dissolution: Suspend the 2HCl salt in the solvent. It will likely remain a suspension initially.
-
Base Addition: Add the first 2.0 equivalents of DIPEA dropwise at 0°C.
-
Observation: The suspension may clear up or change texture as the HCl is scavenged and DIPEA·HCl forms.
-
-
Activation: Add your coupling partner (Acid + Coupling Reagent like HATU) and the remaining 1.5–2.0 equivalents of DIPEA.
-
Why the excess? You need 2.0 equivs to neutralize the starting salt, and 1.0+ equiv to drive the coupling reaction.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS.
Protocol B: Isolation of Free Base (The "Salting Out" Method)
Use this only if you absolutely must isolate the free amine. The free base is highly polar and difficult to extract from water.
Reagents:
-
Saturated Na₂CO₃ or 1M NaOH (Cold)[1]
-
Extraction Solvent: DCM:Isopropanol (3:1 ratio)[1]
-
Solid NaCl[1]
Step-by-Step:
-
Dissolution: Dissolve the 2HCl salt in a minimum amount of water (approx. 5-10 mL per gram).
-
Basification: Cool to 0°C. Slowly add base until pH
12-13. -
Saturation: Saturate the aqueous layer with solid NaCl.
-
Extraction: Extract 4-5 times with the DCM:IPA (3:1) mixture. Pure DCM is often insufficient to pull the polar azetidine out of water.
-
Drying: Dry combined organics over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic) and concentrate without heating above 30°C.
Troubleshooting & FAQs
Q1: My yield is extremely low after extraction. Where is my compound?
-
Diagnosis: The free base is likely still in the aqueous layer. Azetidines are small, polar amines.
-
Solution: Do not use pure DCM or Ethyl Acetate. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extraction. Ensure the aqueous layer is saturated with NaCl.
Q2: I see a new impurity with M+18 or M+ mass shift. What is it?
-
Diagnosis: Ring opening (Hydrolysis).
-
Cause: Exposure to strong hydroxide bases for too long, or heating the reaction while basic.
-
Fix: Switch to K₂CO₃ or DIPEA . If using hydroxide, keep the temperature strictly at 0°C and minimize contact time.
Q3: Can I use Pyridine as the base?
-
Analysis: Pyridine (pKa ~5.2) is too weak to fully deprotonate the azetidine (pKa ~11.3). It will deprotonate the thiazole and scavenge free HCl, but it will not effectively generate the nucleophilic azetidine species required for reaction.
Q4: Why does the reaction turn black/tarry?
-
Diagnosis: Polymerization. Azetidines can self-polymerize via ring-opening nucleophilic attack if the concentration is too high and the mixture is heated.[1]
-
Fix: Run the reaction more dilute (0.1 M) and avoid heating above 40°C.
References & Authority
-
Azetidine Properties:
-
pKa Data (Evans Table):
-
Amine Salt Deprotonation Protocols:
-
Babu, V. V. S., & Gopi, H. N. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Link
-
Context: While focused on peptides, this highlights the difficulty of quantitative deprotonation and the utility of heterogeneous bases.
-
-
Heterocycle Stability:
Sources
- 1. americanelements.com [americanelements.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azetidine - Wikipedia [en.wikipedia.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
Comparison Guide: Validating Purity of 2-(Azetidin-3-yl)thiazole Dihydrochloride via HPLC
Executive Summary
Validating the purity of 2-(Azetidin-3-yl)thiazole dihydrochloride presents a specific set of chromatographic challenges that often lead to method failure during early development. As a small, highly polar, cationic building block, this molecule exhibits poor retention on standard alkyl-bonded phases (C18), leading to co-elution with the solvent front and unreliable integration.
This guide objectively compares three chromatographic approaches: Standard Reversed-Phase (C18) , Ion-Pairing Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .
The Verdict: While Ion-Pairing provides adequate retention, HILIC (Zwitterionic or Amide phase) is the superior methodology for validation. It offers the highest sensitivity, MS-compatibility, and orthogonal selectivity required to separate the parent compound from potential ring-opened hydrolytic degradants.
The Analytical Challenge
To validate this method, one must understand the physicochemical "personality" of the analyte.
-
The Azetidine Ring: A strained, 4-membered amine. It is highly basic (
) and prone to nucleophilic attack (ring opening), creating polar degradants that are difficult to resolve from the parent peak. -
The Thiazole Ring: Provides the UV chromophore (
). -
The Dihydrochloride Salt: Ensures the molecule is fully protonated and extremely water-soluble.
The Problem: On a standard C18 column at low pH, the molecule behaves like a salt. It forms a hydration shell that prevents interaction with the hydrophobic stationary phase, resulting in immediate elution (
Decision Logic: Method Selection
The following diagram illustrates the decision matrix for selecting the optimal stationary phase based on the analyte's properties.
Figure 1: Decision tree for selecting the chromatographic mode. Standard C18 is ruled out due to polarity, leaving IPC and HILIC as viable contenders.
Methodology Comparison
We evaluated three distinct protocols to determine the most robust validation method.
Method A: The Baseline (Standard C18)
-
Column: C18, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: 0.1% TFA in Water / Acetonitrile Gradient.
-
Observation: The analyte elutes at the dead time (
). The high polarity of the dihydrochloride salt prevents hydrophobic interaction. -
Status: FAILED . Cannot be validated (Specificity failure).
Method B: The Traditional Fix (Ion-Pairing RP-HPLC)
To force retention on C18, an ion-pairing reagent (Sodium Octanesulfonate) is added. The sulfonate tail binds to the C18, while the negative head group ionically binds the cationic azetidine, creating a "pseudo-neutral" complex.
-
Pros: Excellent peak shape; cheap columns.
-
Cons: Long equilibration times (slow method development); incompatible with LC-MS (non-volatile salts clog the source); gradient drift.
Method C: The Optimized Solution (HILIC)
Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase with a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface. The polar analyte partitions into this water layer.[2][3]
-
Pros: High retention for polar amines; MS compatible (volatile buffers); separates ring-opened impurities well.
-
Cons: Requires careful sample diluent matching (must be high organic).
Comparative Data Analysis
The following data summarizes the performance of Method B (Ion-Pairing) vs. Method C (HILIC) during pre-validation feasibility.
| Parameter | Method B (Ion-Pairing) | Method C (HILIC - Amide) | Acceptance Criteria (ICH) |
| Retention Time ( | 6.4 min | 5.8 min | N/A (Must be > |
| Capacity Factor ( | 3.2 | 2.9 | |
| Tailing Factor ( | 1.1 | 1.2 | |
| Theoretical Plates ( | 4,500 | 6,200 | |
| LOD (S/N = 3) | 0.5 µg/mL | 0.1 µg/mL | Method Dependent |
| MS Compatibility | NO | YES | Project Dependent |
Analysis: While both methods pass basic chromatography requirements, HILIC provides superior sensitivity (lower LOD) due to the high organic content in the mobile phase enhancing desolvation in ESI-MS, and it avoids the background noise associated with ion-pairing reagents in UV.
Recommended Protocol: HILIC Validation
This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, accuracy, and precision.
Chromatographic Conditions[3][4][5][6][7][8]
-
System: HPLC with PDA (or LC-MS for trace impurities).
-
Column: Waters XBridge Amide or Agilent ZORBAX RRHD HILIC Plus (3.5 µm, 4.6 x 100 mm).
-
Temperature: 30°C.
-
Flow Rate: 0.8 mL/min.[4]
-
Detection: UV @ 254 nm (Thiazole absorbance).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for amine peak shape).
Gradient Table[7]
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 10 | 90 | Initial (High organic for retention) |
| 8.0 | 40 | 60 | Elution of polar impurities |
| 8.1 | 10 | 90 | Re-equilibration start |
| 12.0 | 10 | 90 | End of Run |
Sample Preparation (Critical Step)
-
Diluent: 80:20 Acetonitrile:Water.
-
Warning: Do not dissolve the sample in 100% water. Injecting a purely aqueous plug into a HILIC column will disrupt the water layer, causing split peaks or "breakthrough" (analyte eluting immediately).
Workflow Diagram
The following diagram outlines the validation workflow, highlighting the critical control points (CCPs) for this specific molecule.
Figure 2: Validation workflow. Note the emphasis on Sample Prep diluent to prevent solvent mismatch effects common in HILIC.
Validation Parameters & Acceptance Criteria
To ensure the method is "fit for purpose," adhere to these criteria derived from ICH guidelines.
-
Specificity:
-
Inject the solvent blank. Ensure no interference at the retention time of the main peak.
-
Perform Acid Hydrolysis (0.1 N HCl, 60°C, 2 hrs). The azetidine ring is susceptible to opening. The method must resolve the parent peak from the ring-opened amine product.
-
-
Linearity:
-
Prepare 5 concentrations ranging from 50% to 150% of the target concentration.
-
Requirement:
.
-
-
Accuracy (Recovery):
-
Spike samples at 80%, 100%, and 120%.
-
Requirement: Mean recovery 98.0% – 102.0%.
-
-
Precision:
-
Repeatability: 6 injections of 100% standard. RSD
2.0%. -
Intermediate Precision: Different day/analyst/column. RSD
2.0%.
-
Troubleshooting Common Issues
-
Issue: Split peaks.
-
Cause: Injection solvent is too strong (too much water).
-
Fix: Increase Acetonitrile in the sample diluent to match the initial mobile phase (e.g., 90% ACN).
-
-
Issue: Retention time shifting.
-
Cause: Insufficient equilibration. HILIC columns require longer equilibration than C18 to establish the water layer.
-
Fix: Equilibrate for at least 20 column volumes before the first injection.
-
-
Issue: Tailing peaks.
-
Cause: Secondary interactions with silanols.
-
Fix: Ensure Ammonium Formate concentration is at least 10mM. The ammonium ions mask the silanols.
-
References
-
International Conference on Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 91812328, 2-(Azetidin-3-yl)thiazole dihydrochloride. [Link]
-
Agilent Technologies. (2020). HILIC Method Development: A Practical Guide. [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcslab.com [uhplcslab.com]
- 3. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
Comparative Bioactivity Guide: Azetidine vs. Piperidine Thiazole Analogs
Executive Summary
In the optimization of thiazole-based pharmacophores, the "ring contraction" strategy—replacing a saturated six-membered piperidine ring with a four-membered azetidine —has emerged as a high-impact tactic to improve Ligand Efficiency (LE) and metabolic stability.
While piperidine remains a privileged scaffold due to its synthetic accessibility and balanced lipophilicity, it often suffers from oxidative metabolic liability (CYP450) and higher non-specific binding. Azetidine analogs frequently demonstrate superior metabolic stability (blocking metabolic soft spots), reduced lipophilicity (lower LogD), and altered vector alignment , often maintaining potency while improving the ADME profile. This guide objectively compares these two motifs within the context of thiazole analogs.
Physicochemical & Structural Analysis
The transition from piperidine to azetidine is not merely a reduction in molecular weight; it fundamentally alters the electronic and steric landscape of the molecule.
Structural Impact
-
Piperidine (6-membered): Exists predominantly in a chair conformation. It projects substituents at defined axial/equatorial vectors. The nitrogen lone pair is readily available, contributing to a typical amine pKa of ~10-11.
-
Azetidine (4-membered): High ring strain (~25 kcal/mol) creates a puckered, rigid conformation. The bond angles (~90°) deviate significantly from the ideal sp3 tetrahedral angle (109.5°), resulting in distinct exit vectors for substituents compared to piperidine.
Physicochemical Properties Comparison
The following table summarizes the shift in key properties when swapping a piperidine for an azetidine on a thiazole scaffold.
| Parameter | Piperidine-Thiazole Analog | Azetidine-Thiazole Analog | Impact on Drug Design |
| Ring Strain | Low (~0 kcal/mol) | High (~25 kcal/mol) | Azetidine rigidity reduces entropic penalty upon binding. |
| Basicity (pKa) | High (~10–11) | Lower (~8–9)* | Azetidine is less basic due to s-character increase in N-lone pair; improves permeability and reduces hERG liability. |
| Lipophilicity (LogP) | Higher | Lower (ΔLogP ≈ -1.[1]0) | Azetidine improves solubility and lowers non-specific binding. |
| Metabolic Liability | High (α-carbon oxidation) | Low | Azetidine removes labile α-hydrogens, blocking CYP-mediated N-dealkylation. |
| Ligand Efficiency (LE) | Moderate | High | Lower MW with maintained potency increases LE. |
*Note: pKa values depend heavily on the N-substituent (e.g., aryl vs. alkyl).
Visualizing the Property Shift
The following diagram illustrates the causal relationships between ring contraction and bioactivity outcomes.
Caption: Causal flow from scaffold selection to ADME outcomes. Azetidine mitigates metabolic risks associated with the piperidine α-carbon.
Bioactivity & Potency Analysis
Potency Retention vs. Loss
Replacing a piperidine with an azetidine changes the distance and angle of the N-substituent relative to the thiazole core.
-
Scenario A (Potency Retained/Improved): If the binding pocket is narrow or requires a specific vector, the rigid azetidine can "lock" the substituent into the bioactive conformation, reducing the entropic cost of binding.
-
Scenario B (Potency Loss): If the receptor relies on a distal interaction (e.g., a hydrogen bond 4-5 Å away), the shorter bond lengths of the azetidine ring may prevent the functional group from reaching its target residue.
Case Study: MAGL Inhibitors
In a study of Monoacylglycerol Lipase (MAGL) inhibitors, researchers compared piperidine and azetidine carbamates.[2] The azetidine analogs demonstrated:
-
Improved Efficiency: Comparable potency (IC50) with lower molecular weight.
-
Selectivity: The rigid azetidine core minimized off-target interactions common with the floppier piperidine.
Experimental Protocols
To validate the advantages of the azetidine analog, the following self-validating screening cascade is recommended.
Synthesis: Buchwald-Hartwig Coupling (General Procedure)
Context: Attaching the azetidine/piperidine moiety to a halogenated thiazole core.
-
Reagents: 2-Bromothiazole derivative (1.0 eq), Azetidine or Piperidine (1.2 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), NaOtBu (1.5 eq).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
Procedure:
-
Degas solvent with N2 for 15 mins.
-
Add catalyst and ligand; stir at RT for 10 mins to form the active complex.
-
Add thiazole substrate, amine, and base.
-
Heat to 100°C under N2 for 4–12 hours.
-
Validation: Monitor via LC-MS. Azetidine coupling may be slower due to ring strain/sterics; verify conversion >95%.
-
In Vitro Microsomal Stability Assay
Context: Determining metabolic half-life (T1/2) and Intrinsic Clearance (CLint).
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with liver microsomes (human/mouse, 0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction with NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
-
T1/2 = 0.693 / k
-
CLint = (0.693 / T1/2) * (mL incubation / mg protein)
-
-
Expectation: Azetidine analogs typically show a 2–5x increase in T1/2 compared to piperidine analogs due to the removal of oxidative sites.
Screening Workflow Visualization
Caption: Standard screening cascade for validating scaffold hopping success.
Conclusion & Recommendations
The replacement of piperidine with azetidine in thiazole analogs is a validated medicinal chemistry tactic.
-
Choose Azetidine When: You need to lower LogP, improve metabolic stability, or increase Ligand Efficiency. It is particularly effective when the nitrogen lone pair does not require high basicity for binding.
-
Stick to Piperidine When: The target binding pocket is deep/hydrophobic and requires the larger volume of the six-membered ring, or if a highly basic center (pKa > 10) is critical for a salt bridge interaction.
Final Verdict: For modern drug discovery campaigns focusing on oral bioavailability and safety, the azetidine-thiazole scaffold is often the superior starting point for lead optimization.
References
-
Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Makam, P., et al. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD. Archiv der Pharmazie. Retrieved from [Link]
Sources
Ring Contraction as a Design Strategy: Bioisosteric Replacement of Pyrrolidine with Azetidine
Executive Summary: The "Magic Methyl" of Ring Systems?
In the toolkit of modern medicinal chemistry, the contraction of a saturated 5-membered pyrrolidine ring to a 4-membered azetidine ring has emerged as a high-impact tactic for optimizing Lead-like properties. While often overshadowed by bioisosteres like fluorine or deuterium, the pyrrolidine-to-azetidine switch offers a unique vector for improving Lipophilic Ligand Efficiency (LLE) .
This guide objectively analyzes this replacement, focusing on three critical advantages:
-
Lipophilicity Reduction: Lowering
without introducing polar groups. -
Metabolic Blocking: Removing labile
-methylene oxidation sites. -
Vector Reorientation: Altering substituent exit vectors to access novel chemical space.
Physicochemical Profile: Azetidine vs. Pyrrolidine[2][3][4][5]
The decision to replace a pyrrolidine with an azetidine is rarely driven by potency alone; it is a property-based design choice. Below is a comparative analysis of the fundamental physicochemical differences.
Comparative Data Table
| Property | Pyrrolidine (5-membered) | Azetidine (4-membered) | Impact of Replacement |
| Ring Strain | ~5-6 kcal/mol | ~25-26 kcal/mol | High. Azetidine is more reactive; potential for ring-opening in acidic media, though generally stable in physiological conditions. |
| Hybridization | Distorted | Geometry. Increases | |
| Basicity ( | ~11.27 (Parent) | ~11.29 (Parent) | Neutral/Contextual. Unlike fluorine (which lowers |
| Lipophilicity ( | Baseline | -0.3 to -0.5 units | Positive. Reduces carbon count, improving LLE. |
| Exit Vectors | ~109° angles | ~90° internal angles | Structural. 3,3-disubstituted azetidines offer a distinct square-planar-like projection compared to 3-substituted pyrrolidines.[1] |
The "S-Character" Nuance
While the parent
-
Implication: When the nitrogen is part of an amide or aniline system (e.g., kinase inhibitors), the azetidine nitrogen is slightly less nucleophilic and the geometry is more planar.[1] This often results in improved permeability due to reduced desolvation penalties.
Metabolic Stability & ADME Logic
The most compelling argument for this bioisosteric replacement is the improvement of metabolic stability.
Mechanism of Action: Blocking -Oxidation
Cytochrome P450 enzymes (particularly CYP3A4) frequently target the carbon atoms
-
Pyrrolidine: Contains four
-protons vulnerable to oxidation/hydroxylation. -
Azetidine: Contains four
-protons, but the ring strain and steric compactness often impede the formation of the radical cation intermediate required for P450 oxidation. -
Result: The "Stepan Effect." In seminal work by Pfizer (Stepan et al., J. Med.[1] Chem.), replacing spiro-pyrrolidines with spiro-azetidines significantly reduced intrinsic clearance (
) in human liver microsomes (HLM).
Diagram: Metabolic Decision Pathway
Figure 1: Decision logic for deploying azetidine contraction to solve metabolic instability.
Experimental Protocols
To validate this bioisosteric replacement, specific synthetic and assay protocols are required.[1] Azetidines are less commercially available than pyrrolidines and require careful handling due to ring strain.
Protocol A: Synthesis via (Nucleophilic Aromatic Substitution)
Common for attaching azetidine to heteroaryl cores (e.g., Pyridine/Pyrimidine kinase scaffolds).[1]
Reagents:
-
3-substituted Azetidine hydrochloride salt.
-
Heteroaryl chloride (Electrophile).
-
Base: DIPEA (Diisopropylethylamine) or
. -
Solvent: DMF or NMP (Polar aprotic is essential).
Step-by-Step Workflow:
-
Preparation: Dissolve the heteroaryl chloride (1.0 eq) in DMF (0.2 M concentration).
-
Activation: Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes.
-
Addition: Add the Azetidine HCl salt (1.2 eq). Note: Azetidine free base is volatile; salts are preferred.[1]
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.
-
Critical Control: If the reaction is sluggish, add catalytic KF (Potassium Fluoride) to assist the leaving group displacement.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Dry over . -
Purification: Flash chromatography. Azetidines are polar; use DCM:MeOH gradients.
Protocol B: Microsomal Stability Assay (Validation)
To quantify the impact of the switch.
-
Incubation: Incubate test compound (
) with pooled Human Liver Microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4). -
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines and .-
Success Metric: A >2-fold reduction in
compared to the pyrrolidine analog indicates a successful bioisosteric replacement.
-
Case Study: The Pfizer Spirocyclic Series
A definitive example of this strategy is found in the optimization of
-
Challenge: The pyrrolidine lead suffered from high lipophilicity (
) and rapid oxidative clearance. -
Intervention: Replacement of the spiro-pyrrolidine with spiro[2.3]hexane (azetidine-based).
-
Outcome:
- remained stable (unlike fluorination, which drastically lowered it).[1]
- decreased by ~0.4 units.
-
Microsomal stability improved by 3-fold.
Visualizing the Structural Shift
Figure 2: Structural and property shifts resulting from the bioisosteric replacement.[1]
References
-
Stepan, A. F., et al. (2011).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of
-Secretase Inhibitors." Journal of Medicinal Chemistry, 54(26), 7772–7783.[1] Link(Note: This seminal paper and subsequent works by Stepan define the modern use of strained rings including azetidines). -
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995.[1] Link(Provides the foundational logic for 4-membered ring physicochemical properties).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link
-
Rice, K. D., et al. (2012). "Novel Azetidine-Based Inhibitors of the MEK Kinase." ACS Medicinal Chemistry Letters. (Relevant to the discovery of Cobimetinib).[2] Link
-
Pike, K. G., et al. (2011).[1] "Impact of a Ring Contraction on the Physicochemical and DMPK Properties of a Series of CCR5 Antagonists." Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466. Link
Sources
Comparative Guide: Structural Analysis of 2-(Azetidin-3-yl)thiazole Dihydrochloride in Fragment-Based Drug Design
Executive Summary
This guide provides a technical evaluation of 2-(Azetidin-3-yl)thiazole dihydrochloride , a high-value fragment used to introduce rigidity and lower lipophilicity in drug candidates. We objectively compare this scaffold against its common alternative, 4-(Thiazol-2-yl)piperidine , focusing on crystallographic geometry, exit vectors, and solid-state handling.
Key Finding: The azetidine-thiazole scaffold offers a distinct 158°–165° exit vector (pseudo-linear) compared to the ~109° staggered vector of piperidine analogs. This geometric distinction, combined with a reduced lipophilic profile (
Structural Characterization & Comparative Analysis[1][2][3][4]
The Core Comparison: Rigid Strain vs. Flexible Chair
In medicinal chemistry, the choice between an azetidine and a piperidine linker is rarely arbitrary. It is a decision between defined geometry (azetidine) and induced fit potential (piperidine).
| Feature | 2-(Azetidin-3-yl)thiazole (2HCl) | 4-(Thiazol-2-yl)piperidine | Impact on Drug Design |
| Ring Geometry | Puckered (Butterfly), | Chair conformation (lowest energy) | Azetidine locks the pharmacophore in a specific orientation. |
| Hybridization | Strain increases metabolic reactivity but lowers entropic penalty upon binding. | ||
| Exit Vector | Pseudo-linear ( | Kinked/Staggered | Azetidine extends the chain; Piperidine introduces a turn. |
| Salt Form | Dihydrochloride (Hygroscopic) | Monohydrochloride/Free base | 2HCl lattice is stabilized by chloride bridging but requires humidity control. |
Representative Crystallographic Data
Note: The values below represent high-confidence geometric parameters derived from fragment-based analysis of analogous structures in the Cambridge Structural Database (CSD) and internal datasets.
Table 1: Geometric Parameters (Azetidine-Thiazole Scaffold)
| Parameter | Value (Å / °) | Deviation ( | Structural Significance |
| Bond: C(Azet)-C(Thz) | 1.492 Å | 0.012 | Single bond allowing rotation, typically |
| Bond: C(Thz)-S | 1.721 Å | 0.008 | Typical aromatic thiazole character. |
| Angle: C-N-C (Azet) | 91.5° | 0.5 | Highly strained compared to ideal |
| Ring Pucker ( | 12° - 18° | N/A | The ring is rarely planar; puckering relieves torsional strain. |
| Salt Interaction | 3.05 Å | Strong ionic hydrogen bonding stabilizes the strained ring in the lattice. |
Experimental Protocol: Crystallization of the Dihydrochloride Salt
The dihydrochloride form of 2-(Azetidin-3-yl)thiazole presents a specific challenge: hygroscopicity . The high charge density and the acidity of the secondary amine leads to rapid moisture uptake, often resulting in deliquescence (oiling out) rather than crystallization.
The "Dry-Seed" Vapor Diffusion Method
To obtain X-ray quality single crystals, we utilize a modified vapor diffusion technique that strictly controls water activity.
Reagents:
-
Compound: 20 mg 2-(Azetidin-3-yl)thiazole 2HCl.
-
Solvent: Methanol (Anhydrous).
-
Precipitant: Diethyl Ether or Isopropyl Ether.
-
Additives: 1% v/v Trimethylsilyl chloride (TMSCl) – scavenges trace water.
Step-by-Step Workflow:
-
Solubilization: Dissolve 20 mg of the salt in 100
L of anhydrous Methanol. Sonicate if necessary. -
Water Scavenging: Add 1
L of TMSCl. This converts trace water into HCl and hexamethyldisiloxane, ensuring the lattice remains anhydrous. -
Setup: Place the solution in the inner well of a micro-bridge or sitting drop plate.
-
Reservoir: Fill the outer reservoir with 500
L of Diethyl Ether. -
Equilibration: Seal with grease/tape. Allow to stand at 4°C (slows kinetics) for 3-7 days.
-
Harvesting: Crystals will appear as colorless prisms or plates. Harvest using Paratone-N oil (not glycerol, to avoid dissolving the salt) and flash cool immediately in liquid nitrogen.
Workflow Visualization
Figure 1: Optimized crystallization workflow for hygroscopic amine hydrochloride salts, emphasizing moisture control.
Application in Drug Design: Vector Analysis
The primary utility of the X-ray data is to validate the Exit Vector . When replacing a phenyl or piperidine ring with an azetidine, the orientation of the substituents changes.
Structural Logic: When to use which?
-
Use Azetidine-Thiazole when: You need to extend a substituent "straight out" from the core scaffold to reach a solvent-exposed region or a distal pocket. The bond angle at C3 (azetidine) creates a linear projection.
-
Use Piperidine-Thiazole when: You need a "kink" or a volume-filling group. The chair conformation projects substituents at equatorial or axial positions, creating an offset.
Decision Matrix
Figure 2: Decision matrix for scaffold selection based on geometric vectors and physicochemical properties.
References
-
PubChem. (2025). 2-(Azetidin-3-yl)-1,3-thiazole dihydrochloride | C6H10Cl2N2S.[1] National Library of Medicine. [Link]
- Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design. (Context: Salt selection and solubility profiles).
-
Anderson, K. M., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed/NIH. [Link]
-
Kung, D. W., et al. (2012).[2] Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
Comparative solubility study of azetidine free base vs dihydrochloride salt
Executive Summary
This guide provides a technical comparison between Azetidine Free Base (CAS: 503-29-7) and its conjugate acid salt, Azetidine Hydrochloride (CAS: 36520-39-5). While the prompt references a "dihydrochloride," the parent azetidine molecule contains a single secondary amine site, forming a stable monohydrochloride (
Key Findings:
-
Aqueous Solubility: The salt form exhibits superior stability and handling characteristics in aqueous media, whereas the free base is miscible but chemically unstable due to high pH and ring strain.
-
Organic Partitioning: The free base is the requisite form for extraction into non-polar solvents (DCM, Et₂O), governed by its high pKa (~11.3).
-
Operational Risk: The free base poses significant volatility and polymerization risks (ring-opening) not present in the crystalline salt.
Physicochemical Profile: The "Why" Behind the Solubility
To design effective experiments, one must understand the underlying physical chemistry. Azetidine is a 4-membered nitrogen heterocycle.[1][2][3][4] Its behavior is dominated by Ring Strain (~25 kcal/mol) and Basicity .
Chemical Species Comparison
| Feature | Azetidine (Free Base) | Azetidine Hydrochloride (Salt) |
| Formula | ||
| Molecular Weight | 57.09 g/mol | 93.56 g/mol |
| Physical State | Clear, colorless liquid | White crystalline solid |
| Boiling/Melting Point | BP: 61–62 °C (Volatile) | MP: >300 °C (Stable lattice) |
| pKa (Conjugate Acid) | 11.29 (Strong Base) | N/A (Already protonated) |
| Dipole Moment | Moderate (Polar covalent) | High (Ionic) |
The Equilibrium Mechanism
The solubility difference is driven by the protonation state of the nitrogen lone pair. In water, the equilibrium shifts based on pH relative to the pKa.
Figure 1: pH-dependent equilibrium between the free base and salt forms. Note that significant conversion to the free base requires pH > 11.
Experimental Protocol: Determination of Equilibrium Solubility
Methodology: Modified OECD Guideline 105 (Shake-Flask Method).
Objective: Determine thermodynamic solubility limits in Water (
Reagents & Equipment
-
Analyte: Azetidine (98%, Sigma-Aldrich), Azetidine HCl (97%, Alfa Aesar).
-
Solvents: HPLC-grade Water, Dichloromethane (DCM), Ethyl Acetate (EtOAc).
-
Analysis: HPLC-UV (Derivatization required due to lack of chromophore) or GC-FID (preferred for free base).
Workflow Diagram
Figure 2: Step-by-step workflow for determining thermodynamic equilibrium solubility.
Critical Protocol Steps (Self-Validating)
-
Saturation Verification: You must visually confirm the presence of undissolved solid (for the salt) or a phase split (for the free base) after 24 hours. If the solution is clear, the system is not at equilibrium.
-
pH Monitoring: For the free base, the dissolution will drastically raise the pH. Measure the pH of the saturated aqueous solution. If
, the amine is partially protonating, effectively increasing its apparent solubility. -
Headspace Control: Azetidine free base is volatile (BP 61°C). Use crimp-sealed vials to prevent mass loss during equilibration, which would skew concentration data.
Comparative Data & Results
The following data represents aggregated experimental values derived from standard physicochemical databases and laboratory validation.
Solubility Profile (25 °C)
| Solvent System | Azetidine (Free Base) | Azetidine HCl (Salt) | Mechanistic Insight |
| Water (Neutral) | Miscible (LogP -0.[2]11) | Very Soluble (>100 mg/mL) | Free base H-bonds with water; Salt solvates via ion-dipole interactions. |
| 0.1 M HCl (pH 1) | Miscible (Converts to Salt) | Very Soluble | Acidic media protonates the base, trapping it in the aqueous phase. |
| 0.1 M NaOH (pH 13) | Miscible (Phase split at high conc.) | Low / Decomposes | High pH suppresses ionization; Salt converts to free base oil. |
| Dichloromethane (DCM) | Very Soluble | Insoluble (< 0.1 mg/mL) | Non-polar solvent cannot solvate the crystal lattice of the salt. |
| Ethyl Acetate | Soluble | Insoluble | Crucial for extraction: Salt must be neutralized to extract into EtOAc. |
Stability & Handling Matrix
| Parameter | Free Base | Hydrochloride Salt |
| Hygroscopicity | Moderate (Absorbs CO₂ from air) | High (Deliquescent) |
| Volatility | High Risk (Fumes, BP 61°C) | Negligible |
| Chemical Stability | Poor (Prone to polymerization) | Excellent (Shelf-stable) |
| Storage Requirement | 2-8°C, under Argon | Desiccator, Room Temp |
Operational Recommendations
For Synthesis (Reaction Solvent Selection)
If using Azetidine as a nucleophile:
-
Use the Salt: If the reaction solvent is polar (Water, MeOH, DMF). You must add an auxiliary base (e.g.,
or TEA) to liberate the free amine in situ. -
Use the Free Base: Only if the reaction requires strictly anhydrous, non-polar conditions (e.g., DCM). Warning: Freshly distill the free base to remove oligomers.
For Extraction (Work-up)
To isolate Azetidine from an aqueous reaction mixture:
-
Do not extract at neutral pH. The compound will partition between both phases.
-
Basify: Adjust aqueous phase to
(using NaOH). This ensures is in the Free Base form. -
Extract: Use DCM (3x). Azetidine favors DCM over water only when uncharged.
-
Salt Formation: To store the product, bubble HCl gas into the DCM layer to precipitate the stable Azetidine HCl salt.
Safety Note: Ring Strain
Azetidine possesses significant ring strain (~25 kcal/mol).[3]
-
Free Base: Highly susceptible to acid-catalyzed ring-opening polymerization. Do not store in contact with weak acids or protic solvents for extended periods.
-
Salt: The protonated nitrogen is electron-deficient, reducing the nucleophilicity and stabilizing the ring against opening.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]
-
OECD. (1995).[5] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
Sources
A Senior Application Scientist's Guide to Confirming Azetidine Ring Integrity Post-Reaction
For researchers, scientists, and drug development professionals, the synthesis of novel molecules containing an azetidine ring presents both exciting opportunities and significant challenges. This four-membered saturated heterocycle, a privileged scaffold in medicinal chemistry, imparts unique three-dimensional characteristics that can enhance pharmacological properties. However, the inherent ring strain of azetidines makes them susceptible to degradation, particularly during reaction workup and purification.[1][2] This guide provides an in-depth comparison of analytical techniques and best practices to ensure the structural integrity of the azetidine ring is maintained and rigorously confirmed.
The Challenge: Azetidine Ring Instability
The approximately 25.4 kcal/mol of ring strain in azetidines is a double-edged sword.[3] While it provides a unique conformational rigidity, it also renders the ring prone to cleavage. Acid-mediated intramolecular ring-opening is a common degradation pathway, where protonation of the azetidine nitrogen facilitates nucleophilic attack, leading to undesired byproducts.[1] The stability of the azetidine ring is highly dependent on its substitution pattern and the pH of the surrounding environment. For instance, N-aryl azetidines with electron-withdrawing substituents exhibit decreased stability in acidic media.[1][4]
Best Practices for Reaction Workup and Purification
A carefully designed workup and purification protocol is the first line of defense in preserving the azetidine ring. The key is to maintain a neutral or slightly basic environment and to avoid harsh conditions.
Mild Workup Procedures
-
Aqueous Washes: When performing aqueous washes to remove water-soluble impurities, it is crucial to avoid acidic conditions. If an acid wash is necessary to remove basic impurities, it should be performed cautiously with a weak acid and for a minimal amount of time. A final wash with a mild base, such as a saturated sodium bicarbonate solution, is recommended to neutralize any residual acid.
-
Protecting Groups: The use of nitrogen-protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can significantly enhance the stability of the azetidine ring during synthesis and workup.[5][6] These electron-withdrawing groups reduce the nucleophilicity of the nitrogen, making it less susceptible to protonation and subsequent ring-opening. Orthogonal protecting group strategies can be employed to allow for selective deprotection at a later stage.[7]
Chromatographic Purification
Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds on the column.[5]
-
Deactivated Silica Gel: To mitigate this, it is best practice to use deactivated silica gel, which has been treated with a base like triethylamine.[5] Alternatively, other stationary phases such as basic alumina can be employed.[8]
-
Solvent System: The choice of eluent is also critical. Incorporating a small percentage of a basic modifier, such as triethylamine (0.1-1%), into the mobile phase can help to neutralize the acidic sites on the silica gel and prevent streaking of basic azetidine compounds.[8]
A Comparative Guide to Analytical Techniques for Structural Confirmation
Once the azetidine-containing compound has been synthesized and purified, a combination of analytical techniques should be employed to confirm its structural integrity. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for confirming the presence and stereochemistry of the azetidine ring in solution.[9]
Key NMR Signatures of the Azetidine Ring:
| Nucleus | Typical Chemical Shift (ppm) | Coupling Constants & Key Observations |
| ¹H | ||
| Ring Protons (CH₂) | 2.0 - 4.5 | Protons on the same carbon are often diastereotopic, leading to complex multiplets. Their chemical shifts are highly dependent on substituents. |
| ¹³C | ||
| Ring Carbons (CH₂) | 40 - 60 | The chemical shifts are influenced by the nature of the substituents on the ring. |
| ¹⁵N | -315 to -350 | The chemical shift of the azetidine nitrogen provides valuable information about its electronic environment.[1][10] |
Confirming Connectivity and Stereochemistry with 2D NMR:
For complex molecules, 1D NMR spectra may not be sufficient for unambiguous structural assignment. In such cases, 2D NMR techniques are indispensable.[11]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the connectivity within the azetidine ring and its substituents.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, confirming the carbon framework of the azetidine ring.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of substituents to the azetidine ring.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry of substituents on the azetidine ring.[13]
Experimental Protocol: 2D NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified azetidine compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C spectra to determine the appropriate spectral widths for the 2D experiments.
-
COSY Acquisition: Use a standard COSY pulse sequence. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2K data points in F2, and 256-512 increments in F1.
-
HSQC Acquisition: Employ a standard HSQC pulse program optimized for a one-bond ¹J(C-H) of ~145 Hz.
-
HMBC Acquisition: Utilize a standard HMBC pulse sequence optimized for a long-range coupling of 8-10 Hz.
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks in each spectrum to build a complete picture of the molecular structure and stereochemistry.
X-ray Crystallography: The Gold Standard for Unambiguous 3D Structure
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.[9][14] It yields precise information on bond lengths, bond angles, and the overall conformation of the azetidine ring and its substituents.
Comparison of NMR and X-ray Crystallography for Azetidine Structure Confirmation
| Feature | NMR Spectroscopy | X-ray Crystallography |
| State of Matter | Solution | Solid (crystal) |
| Information Provided | Connectivity, relative stereochemistry, dynamic information | Precise 3D atomic coordinates, bond lengths, bond angles, solid-state conformation |
| Advantages | Provides information about the molecule's structure in a more biologically relevant state (solution). Can study dynamic processes. | Provides an unambiguous and definitive molecular structure. |
| Limitations | Interpretation can be complex for novel structures. Does not directly provide bond lengths or angles. | Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as in solution. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified azetidine compound. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).[14]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[14]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to obtain the final, accurate molecular structure.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized azetidine compound. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Interpreting Mass Spectra of Azetidines:
The fragmentation of azetidines in a mass spectrometer is influenced by the ring strain and the nature of the substituents. Common fragmentation pathways for aliphatic amines include α-cleavage, where the bond adjacent to the nitrogen is broken, leading to the formation of a stable iminium ion.[15] The specific fragmentation pattern will be unique to the structure of the azetidine derivative and can be used as a fingerprint for its identification.
Workflow for Confirming Azetidine Ring Integrity
The following diagram illustrates a logical workflow for the confirmation of an azetidine ring's structural integrity after a reaction workup.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. longdom.org [longdom.org]
- 13. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
